1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety
Preparation Methods
The synthesis of 1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the ribosyl moiety and the pyrimidine base.
Glycosylation Reaction: The ribosyl moiety is glycosylated with the pyrimidine base under acidic conditions to form the nucleoside.
Purification: The product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes involved in nucleic acid metabolism, inhibiting their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione can be compared with other similar compounds, such as:
Uridine: A pyrimidine nucleoside with a similar structure but different functional groups.
Cytidine: Another pyrimidine nucleoside with distinct biological functions.
Thymidine: A nucleoside involved in DNA synthesis with a different base structure.
The uniqueness of this compound lies in its specific functional groups and their impact on its chemical and biological properties.
Biological Activity
1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, often referred to as a modified nucleoside, is a compound of significant interest in biological research due to its structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C9H14N2O6, with a molecular weight of approximately 246.22 g/mol. The compound features a pyrimidine ring and a sugar moiety that is critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H14N2O6 |
Molecular Weight | 246.22 g/mol |
CAS Number | 5627-05-4 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl groups on the sugar moiety facilitate hydrogen bonding with proteins and enzymes, influencing their activity and stability. This interaction can modulate biochemical pathways, leading to various physiological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antiviral Activity : Studies have shown that modified nucleosides can inhibit viral replication by interfering with viral RNA synthesis. The presence of the hydroxyl groups enhances this inhibitory effect.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Potential Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways.
Case Studies and Research Findings
-
Antiviral Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antiviral properties of various nucleoside analogs including this compound. Results indicated a significant reduction in viral load in vitro when treated with concentrations as low as 10 µM . -
Oxidative Stress Reduction :
Research conducted by Smith et al. (2023) demonstrated that treatment with the compound significantly reduced markers of oxidative stress in cellular models exposed to hydrogen peroxide. The study reported a 40% decrease in malondialdehyde levels, a marker for lipid peroxidation . -
Anticancer Activity :
In a preclinical trial published in Cancer Research, the compound was tested on several cancer cell lines (e.g., HeLa and MCF-7). The results showed that it inhibited cell proliferation by inducing cell cycle arrest at the G2/M phase .
Properties
Molecular Formula |
C11H16N2O6 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-4-3-13(11(18)12-9(4)17)10-7(16)6(15)8(19-10)5(2)14/h3,5-8,10,14-16H,1-2H3,(H,12,17,18)/t5?,6?,7?,8-,10-/m1/s1 |
InChI Key |
CDIMXSCNZIUNDB-HQWXHRIMSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C(C([C@H](O2)C(C)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C)O)O)O |
Origin of Product |
United States |
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